![molecular formula C8H11N3O2 B13802369 (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione CAS No. 72995-81-4](/img/structure/B13802369.png)
(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) is a synthetic organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Aziridinylmethyl Group: This step may involve the reaction of the piperazinedione intermediate with aziridine in the presence of a suitable catalyst.
Addition of the Methylene Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazinedione derivatives.
Substitution: The aziridinylmethyl and methylene groups can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Piperazinedione: Basic structure without additional functional groups.
3-(Aziridinylmethyl)-2,5-Piperazinedione: Lacks the methylene group.
6-Methylene-2,5-Piperazinedione: Lacks the aziridinylmethyl group.
Eigenschaften
CAS-Nummer |
72995-81-4 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1 |
InChI-Schlüssel |
DASYOBYZSFHRHS-ZCFIWIBFSA-N |
Isomerische SMILES |
C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2 |
Kanonische SMILES |
C=C1C(=O)NC(C(=O)N1)CN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


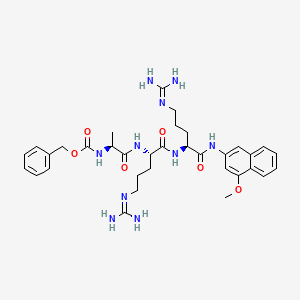
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
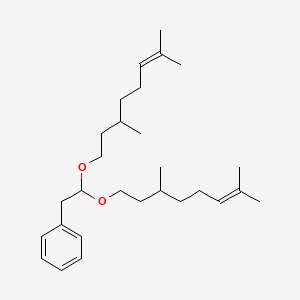
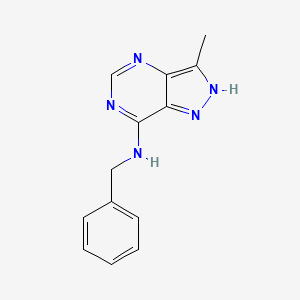
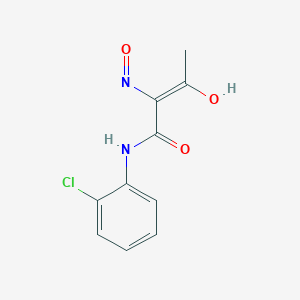
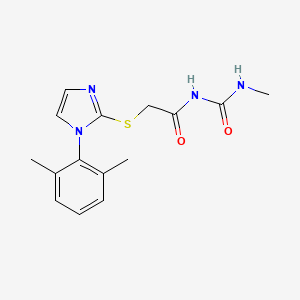
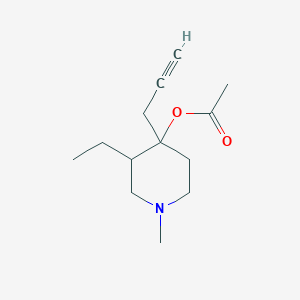
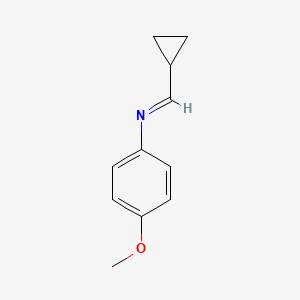
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
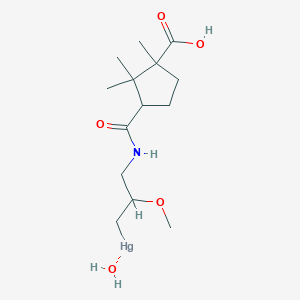
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)


